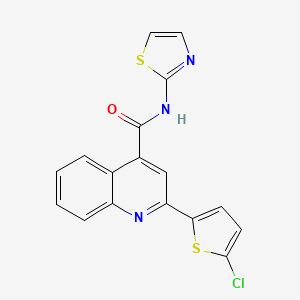
N-(3,4-dimethylphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMNTA and has been synthesized using various methods.
作用機序
The exact mechanism of action of DMNTA is not well understood. However, it has been proposed that DMNTA exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. DMNTA has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
DMNTA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DMNTA has also been found to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the main advantages of DMNTA is its potent antitumor activity against various cancer cell lines. It has also been found to exhibit low toxicity towards normal cells. However, the synthesis of DMNTA is relatively complex and requires specialized equipment and expertise. The purity of the compound is also crucial for its biological activity.
将来の方向性
There are several future directions for the study of DMNTA. One of the areas of research is the development of more efficient and scalable synthesis methods. The investigation of the structure-activity relationship of DMNTA and its derivatives is also an area of interest. Moreover, the exploration of the potential use of DMNTA in combination therapy with other anticancer agents is another direction for future research. Finally, the investigation of the potential use of DMNTA as a fluorescent probe for the detection of metal ions is also an area of interest.
Conclusion
In conclusion, DMNTA is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMNTA involves the reaction of 2-naphthylamine and 3,4-dimethylbenzaldehyde with thiosemicarbazide. DMNTA has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines and has been investigated for its potential use as an anti-inflammatory agent. The exact mechanism of action of DMNTA is not well understood, and future research is needed to explore its potential applications further.
合成法
The synthesis of DMNTA involves the reaction of 2-naphthylamine and 3,4-dimethylbenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using recrystallization. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
DMNTA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DMNTA has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent.
In material science, DMNTA has been used as a building block for the synthesis of various organic semiconductors. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
In analytical chemistry, DMNTA has been used as a derivatizing agent for the determination of various compounds such as amino acids, peptides, and carbohydrates.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S/c1-14-7-10-19(11-15(14)2)22-21-23-20(13-24-21)18-9-8-16-5-3-4-6-17(16)12-18/h3-13H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUJCUWCWJVXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5069818.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5069832.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5069835.png)


![3-{[(6-(1,1-dimethylpropyl)-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5069853.png)
![methyl {5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5069865.png)
![2-[(5-bromo-2-furyl)methyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5069874.png)
![N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide](/img/structure/B5069879.png)
![5-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxyphenol](/img/structure/B5069887.png)

![ethyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5069890.png)
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5069893.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide](/img/structure/B5069896.png)
